4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
Overview
Description
4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Benzamide: The benzoxazole derivative is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Butoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the butoxy group, using reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the butoxy group.
Scientific Research Applications
4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole moiety and butoxy group provide unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-butoxy-N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-4-5-14-32-21-11-9-19(10-12-21)25(31)30-27(34)29-23-16-20(8-7-18(23)3)26-28-22-13-6-17(2)15-24(22)33-26/h6-13,15-16H,4-5,14H2,1-3H3,(H2,29,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZANEBFXKBXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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